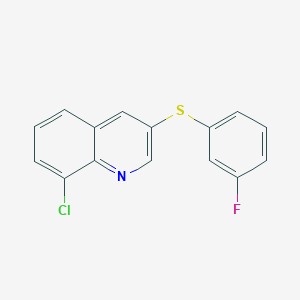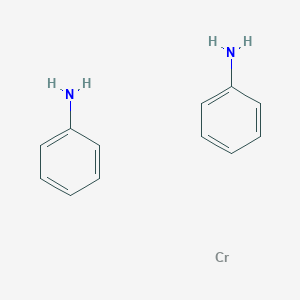
Aniline--chromium (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aniline–chromium (2/1) is a coordination compound where aniline, an aromatic amine, is complexed with chromium in a 2:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aniline–chromium (2/1) typically involves the reaction of aniline with a chromium salt, such as chromium(III) chloride. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions. The general reaction can be represented as: [ 2 \text{C}_6\text{H}_5\text{NH}_2 + \text{CrCl}_3 \rightarrow \text{(C}_6\text{H}_5\text{NH}_2\text{)}_2\text{CrCl}_3 ]
Industrial Production Methods: In an industrial setting, the production of aniline–chromium (2/1) may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Aniline–chromium (2/1) can undergo various chemical reactions, including:
Oxidation: The chromium center can be oxidized, altering the oxidation state and potentially leading to different coordination complexes.
Reduction: The compound can be reduced, affecting the chromium center and the overall stability of the complex.
Substitution: Ligands in the coordination sphere of chromium can be substituted with other ligands, leading to new complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent environment.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation state chromium complexes, while substitution reactions can yield a variety of new coordination compounds.
Scientific Research Applications
Aniline–chromium (2/1) has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving the activation of C-H bonds.
Biology: The compound’s interaction with biological molecules is studied to understand its potential as a therapeutic agent or a biochemical probe.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in diagnostic tools.
Industry: Aniline–chromium (2/1) is used in the production of polymers and as a precursor for other chromium-based materials.
Mechanism of Action
The mechanism by which aniline–chromium (2/1) exerts its effects involves the coordination of aniline ligands to the chromium center. This coordination can influence the electronic properties of the chromium, making it more reactive in certain chemical environments. The molecular targets and pathways involved depend on the specific application, such as catalysis or interaction with biological molecules.
Comparison with Similar Compounds
Aniline–iron (2/1): Similar coordination compound with iron instead of chromium.
Aniline–cobalt (2/1): Cobalt-based analog with similar coordination properties.
Aniline–nickel (2/1): Nickel-based coordination compound with comparable reactivity.
Uniqueness: Aniline–chromium (2/1) is unique due to the specific electronic properties imparted by the chromium center
Properties
CAS No. |
659718-72-6 |
|---|---|
Molecular Formula |
C12H14CrN2 |
Molecular Weight |
238.25 g/mol |
IUPAC Name |
aniline;chromium |
InChI |
InChI=1S/2C6H7N.Cr/c2*7-6-4-2-1-3-5-6;/h2*1-5H,7H2; |
InChI Key |
XPYIQQNOPFVLPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-iodophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12519271.png)
![Bis[4-(benzyloxy)phenyl]borinic acid](/img/structure/B12519284.png)
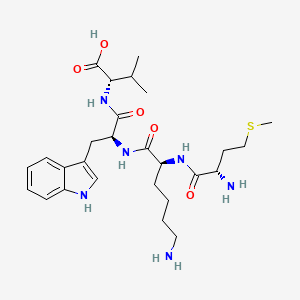
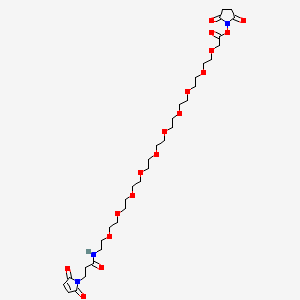
![(3S)-3-[(tert-butoxycarbonyl)amino]-4-cyclopropylbutanoic acid](/img/structure/B12519291.png)
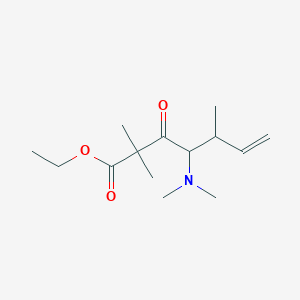
![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B12519299.png)
![Pyridine, 2,2'-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis-](/img/structure/B12519312.png)
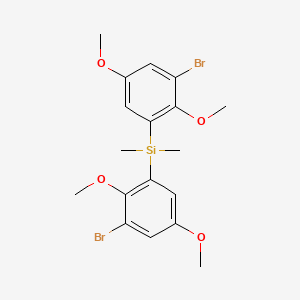
![Bis[2-(2-butoxyethoxy)ethyl] heptanedioate](/img/structure/B12519332.png)
![(E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene](/img/structure/B12519345.png)
![Gal[246Ac,3All]-beta-SPh](/img/structure/B12519359.png)
